molecular formula C12H14O5 B1503260 Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate CAS No. 364039-61-2

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1503260
CAS No.: 364039-61-2
M. Wt: 238.24 g/mol
InChI Key: QFCKMTRRRKCPDC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure that includes a methoxy group and a hydroxyl group on the aromatic ring. The synthesis of this compound typically involves acylation reactions and subsequent modifications to introduce functional groups that enhance its biological activity.

Synthetic Pathway

The synthetic route often involves the following steps:

  • Formation of Ethyl 3-Oxopropanoate : This is achieved through esterification methods.
  • Substitution Reactions : The introduction of the 2-hydroxy-4-methoxyphenyl group can be performed using electrophilic aromatic substitution techniques.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate significant antibacterial activity against several pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in cells undergoing apoptosis as evidenced by annexin V staining .

Study 2: Antimicrobial Activity Assessment

In another study, the compound was tested against various bacterial strains using disc diffusion methods. Results showed a clear zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating strong antimicrobial efficacy. Further analysis suggested that the compound might act synergistically with existing antibiotics .

Study 3: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of this compound. The compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. Histological examination confirmed reduced inflammatory cell infiltration in treated tissues compared to controls .

Properties

IUPAC Name

ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCKMTRRRKCPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695992
Record name Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364039-61-2
Record name Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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